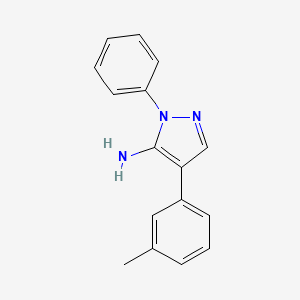

![molecular formula C18H17N3O2 B2997270 5-环丙基-2-苯基吡唑并[1,5-a]嘧啶-7-羧酸乙酯 CAS No. 1797885-19-8](/img/structure/B2997270.png)

5-环丙基-2-苯基吡唑并[1,5-a]嘧啶-7-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

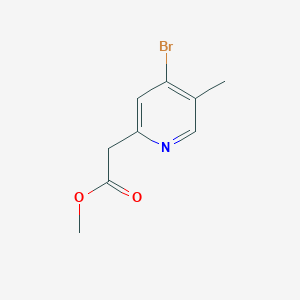

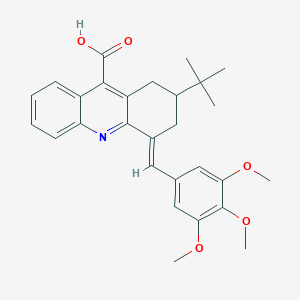

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a yellow solid .

Synthesis Analysis

The synthesis of Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The synthesis of similar compounds has been achieved using deep eutectic solvents (DES), which provide several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (300 MHz, CDCl3) shows a triplet-quartet pattern at δ 1.35 and 4.32 . High-resolution mass spectrometry (HRMS) analyses can be carried out using an Agilent Q-TOF-Mass Spectrometer 6540-UHD in the ESI techniques at 70 eV .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines, the class of compounds to which Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate belongs, have been synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 161–163 ºC . More detailed physical and chemical properties can be obtained through further experimental analysis.科学研究应用

合成和化学性质

区域选择性合成

一项关于吡唑并[1,5-a]嘧啶衍生物区域选择性合成的研究探讨了获得这些化合物的各种化学反应,突出了它们作为进一步化学转化的中间体的潜力 (Drev 等人,2014)。该研究展示了这些化合物在化学合成中的多功能性,为开发具有潜在治疗应用的新型分子奠定了基础。

功能性荧光团的开发

以 3-甲酰基吡唑并[1,5-a]嘧啶作为制备功能性荧光团的关键中间体的研究揭示了一种一锅、微波辅助的合成方法。这些化合物作为创造新型功能性荧光团的战略中间体,展示了可在各种科学和技术应用中利用的荧光和光物理特性 (Castillo、Tigreros 和 Portilla,2018)。

潜在的生物活性

抗结核剂

5-甲基-7-(噻吩-2-基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸乙酯的结构类似物已被合成并评估其抑菌活性。这项研究强调了化学修饰在增强吡唑并[1,5-a]嘧啶衍生物的生物活性中的重要性,对开发新的抗结核剂具有潜在意义 (Titova 等人,2019)。

抗炎特性

一项专注于 2-苯基吡唑并[1,5-a]嘧啶-7-酮的抗炎特性的研究探讨了结构修饰,以确定其与生物活性之间的关系。这项研究表明了开发缺乏溃疡性活性的非甾体抗炎药 (NSAIDs) 的潜力,为传统的 NSAIDs 提供了更安全的替代品 (Auzzi 等人,1983)。

作用机制

Target of Action

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidines, which are known to be purine analogues . These compounds have been shown to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their diverse biological activities .

Mode of Action

Pyrazolo[1,5-a]pyrimidines, in general, are known to interact with various targets, leading to changes in cellular processes . They have been reported to exhibit activities such as HMG-CoA reductase inhibition, COX-2 selective inhibition, AMP phosphodiesterase inhibition, and KDR kinase inhibition .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are involved in various biochemical pathways due to their antimetabolite properties . They can interfere with purine biochemical reactions, affecting the synthesis of DNA and RNA . This interference can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

Pharmacokinetics

The presence of fluorine atoms or fluoroalkyl groups in similar compounds has been shown to increase their metabolic stability, lipophilicity, and binding affinity to receptors . These properties can enhance the bioavailability of the compound.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antitrypanosomal, antischistosomal, antimicrobial, and antianxiety activities . They have also been used as agents for the treatment of sleep disorders and as oncological agents .

Action Environment

The synthesis of similar compounds has been reported to be influenced by the reaction conditions, including the use of deep eutectic solvents, which provide a benign environment, high yield, and simple work-up procedure .

属性

IUPAC Name |

ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-23-18(22)16-10-14(13-8-9-13)19-17-11-15(20-21(16)17)12-6-4-3-5-7-12/h3-7,10-11,13H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIVJORLLBGFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)

![4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2997202.png)

![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2997204.png)